molecular formula C17H20N2O3 B15075247 N-(2,5-Dimethoxyphenyl)-N'-(2,6-dimethylphenyl)urea CAS No. 6667-91-0

N-(2,5-Dimethoxyphenyl)-N'-(2,6-dimethylphenyl)urea

Cat. No.: B15075247
CAS No.: 6667-91-0
M. Wt: 300.35 g/mol
InChI Key: CVJJOVIHABYMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethoxyphenyl)-N’-(2,6-dimethylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenyl)-N’-(2,6-dimethylphenyl)urea typically involves the reaction of 2,5-dimethoxyaniline with 2,6-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-N’-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)-N’-(2,6-dimethylphenyl)urea would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The methoxy and methyl groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dimethoxyphenyl)-N’-(2,6-dimethylphenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    N-(2,5-Dimethoxyphenyl)-N’-(2,6-dimethylphenyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Properties

CAS No.

6667-91-0

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(2,6-dimethylphenyl)urea

InChI

InChI=1S/C17H20N2O3/c1-11-6-5-7-12(2)16(11)19-17(20)18-14-10-13(21-3)8-9-15(14)22-4/h5-10H,1-4H3,(H2,18,19,20)

InChI Key

CVJJOVIHABYMFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.